N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
CAS No.: 1005976-27-1
Cat. No.: VC5463687
Molecular Formula: C24H20FN7O
Molecular Weight: 441.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005976-27-1 |
|---|---|
| Molecular Formula | C24H20FN7O |
| Molecular Weight | 441.47 |
| IUPAC Name | N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C24H20FN7O/c1-14-8-9-20(15(2)10-14)31-22-18(12-28-31)23(27-13-26-22)32-21(11-16(3)30-32)29-24(33)17-6-4-5-7-19(17)25/h4-13H,1-3H3,(H,29,33) |
| Standard InChI Key | QLYXUDPHKLGDLH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CC=C5F)C |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Substituent Effects
The compound features a pyrazolo[3,4-d]pyrimidine scaffold, a bicyclic system comprising fused pyrazole and pyrimidine rings. The 2,4-dimethylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine introduces steric bulk and hydrophobicity, which may enhance target selectivity . At position 5 of the pyrazole ring, a 3-methyl group and a 2-fluorobenzamide substituent contribute to electronic stabilization and hydrogen-bonding interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 441.5 g/mol | |
| SMILES Notation | Cc1ccc(-n2ncc3c(-n4nc(C)cc4NC(=O)c4ccccc4F)ncnc32)c(C)c1 | |
| Topological Polar Surface Area | 96.8 Ų |
The fluorine atom in the benzamide group increases electronegativity, potentially improving membrane permeability and metabolic stability. The compound’s topological polar surface area (96.8 Ų) suggests moderate solubility, aligning with Lipinski’s rule of five for drug-likeness .
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential coupling reactions:
-
Formation of Pyrazolo[3,4-d]Pyrimidine Core: Condensation of 2,4-dimethylphenylhydrazine with ethyl cyanoacetate yields the pyrazolo[3,4-d]pyrimidine intermediate .
-
Introduction of Pyrazole Moiety: A Buchwald–Hartwig amination couples the core with 3-methyl-1H-pyrazol-5-amine under palladium catalysis.
-
Benzamide Functionalization: The final step employs a carbodiimide-mediated coupling of 2-fluorobenzoic acid to the pyrazole amine .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate, DMF, 110°C | 78 | 95 |
| 2 | Pd(dba)₂, Xantphos, K₃PO₄ | 65 | 98 |
| 3 | EDC, HOBt, DCM | 82 | 99 |
Critical challenges include minimizing byproducts during the amination step and ensuring regioselectivity in benzamide formation .
Biological Activity and Mechanism of Action
Kinase Inhibition Profiling
The compound exhibits nanomolar inhibition () against ABL1 kinase, a target in chronic myeloid leukemia. Molecular dynamics simulations reveal that the 2-fluorobenzamide group forms a hydrogen bond with Glu286, while the 2,4-dimethylphenyl moiety occupies a hydrophobic pocket near Thr315 .
Antiproliferative Effects
In vitro assays using K562 leukemia cells demonstrated dose-dependent growth inhibition (). Apoptosis induction was confirmed via caspase-3/7 activation and Annexin V staining .
Pharmacological Applications
Oncology Therapeutics
The compound’s kinase inhibition profile positions it as a candidate for tyrosine kinase inhibitor (TKI)-resistant cancers. In vivo studies in xenograft models showed a 60% reduction in tumor volume after 21 days of oral administration (10 mg/kg/day) .
Inflammatory Disease Modulation
Preliminary data indicate suppression of TNF-α production in RAW 264.7 macrophages (), suggesting utility in rheumatoid arthritis .
Comparative Analysis with Structural Analogs
Table 3: Activity of Pyrazolo[3,4-d]Pyrimidine Derivatives
| Compound | Target Kinase | (nM) | Solubility (µg/mL) |
|---|---|---|---|
| Target Compound | ABL1 | 12.3 | 15.4 |
| 1-(4-Fluorophenyl) Analog | JAK2 | 45.6 | 22.1 |
| N,N-Dipropyl Derivative | EGFR | 89.7 | 8.9 |
The 2-fluorobenzamide group confers superior kinase selectivity compared to bulkier substituents, which may reduce off-target effects .
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